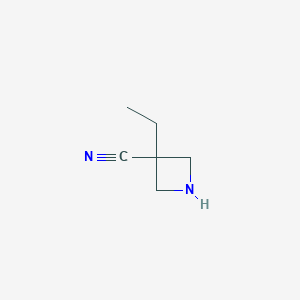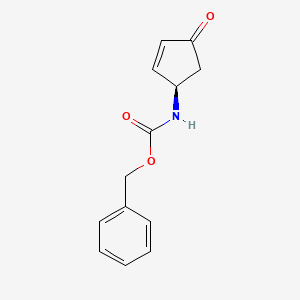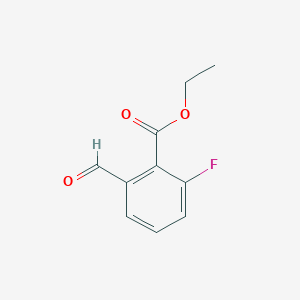
Ethyl 2-fluoro-6-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-6-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a formyl group at the sixth position on the benzene ring, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-6-formylbenzoate typically involves the esterification of 2-fluoro-6-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-fluoro-6-formylbenzoic acid+ethanolacid catalystethyl 2-fluoro-6-formylbenzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-fluoro-6-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-fluoro-6-carboxybenzoic acid.
Reduction: Ethyl 2-fluoro-6-hydroxymethylbenzoate.
Substitution: Ethyl 2-substituted-6-formylbenzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-6-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-6-formylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various pathways:
Molecular Targets: The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, leading to increased potency and selectivity.
Pathways Involved: The formyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-6-formylbenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. It may have different physical and chemical properties.
Ethyl 2-fluoro-5-formylbenzoate: Similar structure but with the formyl group at the fifth position. This positional isomer may exhibit different reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and formyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also contributes to its distinct properties compared to other esters.
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-6-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3 |
Clave InChI |
ACUXUUCNAOEHOW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
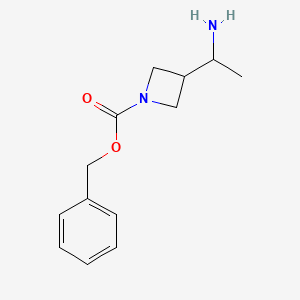
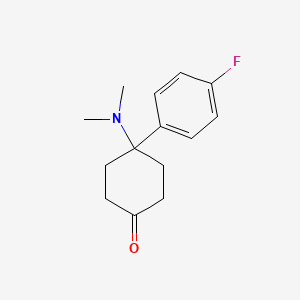


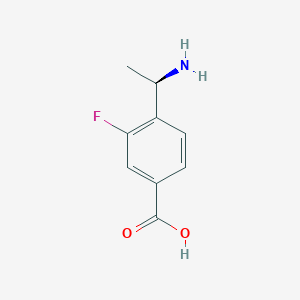

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)


